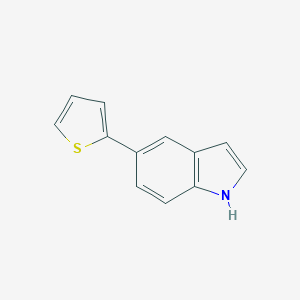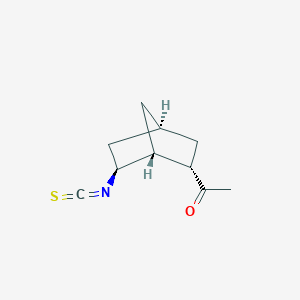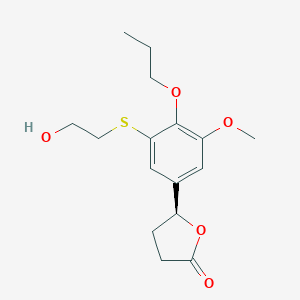
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one, also known as HET0016, is a potent and selective inhibitor of 20-HETE synthesis. 20-HETE is a metabolite of arachidonic acid that plays a significant role in regulating renal and vascular function, as well as tumor growth and metastasis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, cancer, and ischemia-reperfusion injury.
Wirkmechanismus
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one selectively inhibits the synthesis of 20-HETE by blocking the activity of the enzyme cytochrome P450 4A (CYP4A). 20-HETE is synthesized from arachidonic acid by CYP4A, and it plays a significant role in regulating renal and vascular function, as well as tumor growth and metastasis. By inhibiting the synthesis of 20-HETE, this compound can reduce blood pressure, inhibit tumor growth and metastasis, and reduce tissue damage in ischemia-reperfusion injury.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In hypertension, this compound reduces blood pressure by inhibiting the synthesis of 20-HETE, which is known to contribute to the development of hypertension. In cancer, this compound inhibits tumor growth and metastasis by blocking the production of 20-HETE, which is known to promote angiogenesis and tumor cell proliferation. In ischemia-reperfusion injury, this compound reduces tissue damage by inhibiting the synthesis of 20-HETE, which is known to contribute to inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one in lab experiments include its potency and selectivity for inhibiting 20-HETE synthesis, as well as its well-established synthesis method and extensive research on its potential therapeutic applications. The limitations of using this compound in lab experiments include its low overall yield, which can make it expensive to produce, as well as its potential off-target effects on other cytochrome P450 enzymes.
Zukünftige Richtungen
There are several future directions for research on (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one. One direction is to further investigate its potential therapeutic applications in diseases such as hypertension, cancer, and ischemia-reperfusion injury. Another direction is to explore its mechanism of action in more detail, including its interactions with other cytochrome P450 enzymes and its effects on downstream signaling pathways. Additionally, there is a need for the development of more potent and selective inhibitors of 20-HETE synthesis, which could have even greater therapeutic potential than this compound.
Synthesemethoden
The synthesis of (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one involves several steps, starting with the reaction of 2-methoxy-4-propoxybenzaldehyde with thioacetic acid followed by the addition of 2-bromoethanol to form the key intermediate, 3-(2-hydroxyethylthio)-5-methoxy-4-propoxybenzaldehyde. The next step involves the cyclization of the intermediate with maleic anhydride to form this compound. The overall yield of the synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, this compound has been shown to reduce blood pressure by inhibiting the synthesis of 20-HETE, which is known to contribute to the development of hypertension. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the production of 20-HETE, which is known to promote angiogenesis and tumor cell proliferation. In ischemia-reperfusion injury, this compound has been shown to reduce tissue damage by inhibiting the synthesis of 20-HETE, which is known to contribute to inflammation and oxidative stress.
Eigenschaften
CAS-Nummer |
140705-18-6 |
|---|---|
Molekularformel |
C16H22O5S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(5S)-5-[3-(2-hydroxyethylsulfanyl)-5-methoxy-4-propoxyphenyl]oxolan-2-one |
InChI |
InChI=1S/C16H22O5S/c1-3-7-20-16-13(19-2)9-11(10-14(16)22-8-6-17)12-4-5-15(18)21-12/h9-10,12,17H,3-8H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
WUGMAGKEBSQQRF-LBPRGKRZSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1SCCO)[C@@H]2CCC(=O)O2)OC |
SMILES |
CCCOC1=C(C=C(C=C1SCCO)C2CCC(=O)O2)OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1SCCO)C2CCC(=O)O2)OC |
Synonyme |
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)

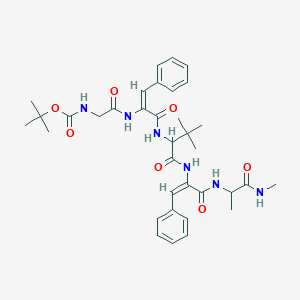
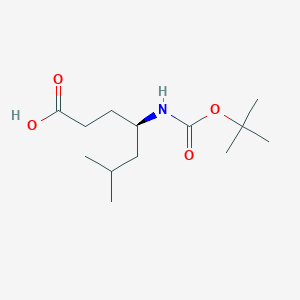
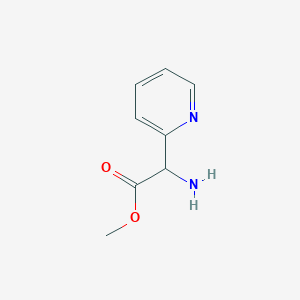
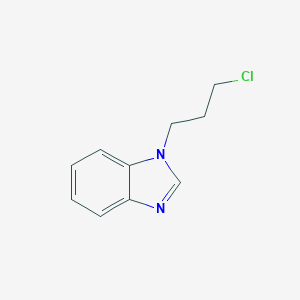


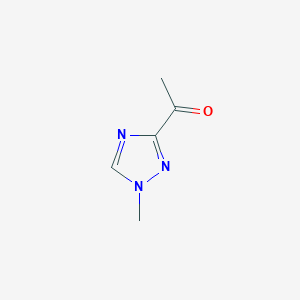
![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

